molecular formula C12H8N2O4 B1209140 2,2'-Bipyridine-3,3'-dicarboxylic acid CAS No. 4433-01-6

2,2'-Bipyridine-3,3'-dicarboxylic acid

Cat. No. B1209140
CAS RN: 4433-01-6
M. Wt: 244.2 g/mol
InChI Key: KNVZVRWMLMPTTJ-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-3,3’-dicarboxylic acid is an organic compound with the chemical formula C12H8N2O4 . It is a solid substance with a color ranging from white to light yellow . Its solubility in water is low, but it can dissolve in organic solvents .


Synthesis Analysis

The synthesis of 2,2’-Bipyridine-3,3’-dicarboxylic acid has been reported in several studies. For instance, it has been used in the hydrothermal synthesis of a new 3D coordination polymer . Another study reported its successful use in the synthesis of a series of 3D coordination polymers .


Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-3,3’-dicarboxylic acid has been analyzed in several studies . The compound has a molecular weight of 244.20 .


Chemical Reactions Analysis

2,2’-Bipyridine-3,3’-dicarboxylic acid has been used in various chemical reactions. For example, it has been used in the formation of copper (II) coordination polymers . Another study reported that the presence of an additional methyl substituent at one of the aromatic rings increases the twist of the neighboring carboxyl substituent plane .


Physical And Chemical Properties Analysis

2,2’-Bipyridine-3,3’-dicarboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 454.1±40.0 °C at 760 mmHg, and a flash point of 228.5±27.3 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis of bipyridine derivatives involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For example, the decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides allows the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .

Catalysis

Bipyridine compounds strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . However, the couplings were efficiently catalyzed by NiCl 2 ·6H 2 O without external ligands to give 2,2′-bipyridines in high yield .

Photosensitization

Bipyridine/metal complexes have applications in photosensitization . The diversity of useful physical properties of these complexes provides a wide range of applications .

Photocatalysis

Bipyridine/metal complexes are also used in photocatalysis . They play a crucial role in various photocatalytic reactions .

Drug Delivery

Bipyridine/metal complexes can be used in drug delivery . Their unique properties make them suitable for delivering drugs to specific targets .

Energy Transfer

Bipyridine/metal complexes are used in energy transfer . They can facilitate the transfer of energy in various processes .

Gas Sorption

Bipyridine/metal complexes have applications in gas sorption . They can absorb and store gases, which is useful in various industrial applications .

Proton Transfer Photophysics

The rich photophysics of the excited-state intramolecular proton transfer (ESIPT) process in 2,2′-Bipyridine-3,3′-diol (BP (OH) 2) system has interested a lot of researchers . This molecule has found extensive application in determining the nature of the microenvironment of different chemical as well as biological confinements .

Safety And Hazards

The safety information for 2,2’-Bipyridine-3,3’-dicarboxylic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .

Future Directions

2,2’-Bipyridine-3,3’-dicarboxylic acid has potential applications in the field of anticancer research. For instance, it has been used in the synthesis of gold (III) complexes for anticancer activity and apoptosis induction .

properties

IUPAC Name

2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVZVRWMLMPTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350521
Record name 2,2'-bipyridine-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine-3,3'-dicarboxylic acid

CAS RN

4433-01-6
Record name 2,2'-bipyridine-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-3,3'-dicarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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